2-Chloro-4-ethoxy-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine groups on the benzene ring. This compound is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-4-ethoxy-5-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with fluorine . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the exchange process. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Chloro-4-ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen groups (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.
Scientific Research Applications
2-Chloro-4-ethoxy-5-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used to study the effects of halogen-substituted benzaldehydes on biological systems.
Medicine: It may be used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The halogen groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Chloro-4-ethoxy-5-fluorobenzaldehyde can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-5-ethoxy-4-fluorobenzaldehyde: Similar structure but different positioning of the ethoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
DLWCDKKWPQYDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.